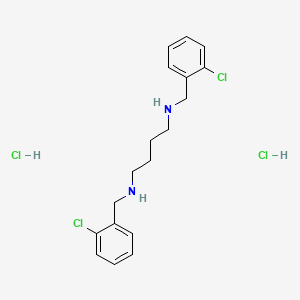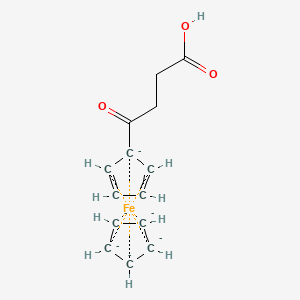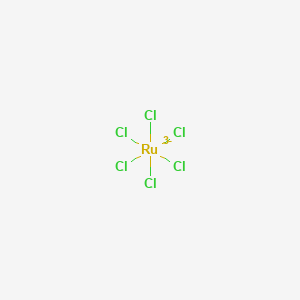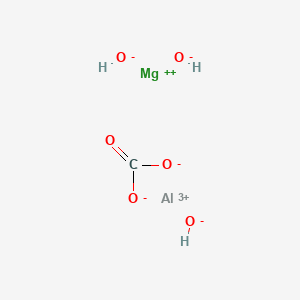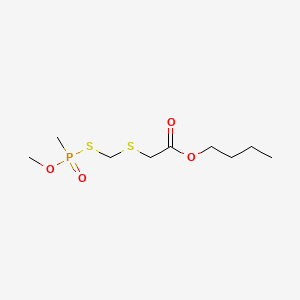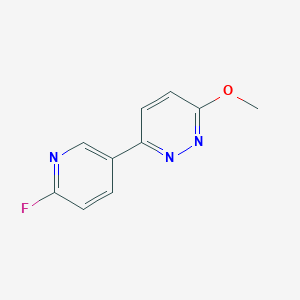![molecular formula C8H15N3O B13738948 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 34924-91-9](/img/structure/B13738948.png)
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is a chemical compound that features a bicyclic structure with nitrogen atoms. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. For example, derivatives of this compound have shown nematicidal activity against pinewood nematodes and root-knot nematodes . In industry, it can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to interact with serotonin receptors, influencing various physiological activities such as mood, appetite, and sleep . The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is unique due to its specific bicyclic structure and the presence of nitrogen atoms. Similar compounds include 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one and 3,8-diazabicyclo[3.2.1]octan-2-one . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
34924-91-9 |
|---|---|
Formule moléculaire |
C8H15N3O |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-7-2-3-8(11)5-10(9)4-7/h7-8H,2-5,9H2,1H3 |
Clé InChI |
ZPTWWKMCNNZTBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2CCC1CN(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
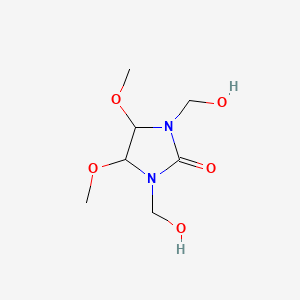
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
